REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH:22][C:23]2[CH:32]=[CH:31][CH:30]=[CH:29][C:24]=2[C:25]([NH:27][CH3:28])=[O:26])=[N:4][C:5]([NH:8][C:9]2[CH:21]=[CH:20][C:12]3[N:13]([CH3:19])[CH2:14][CH2:15][NH:16][C:17](=[O:18])[C:11]=3[CH:10]=2)=[N:6][CH:7]=1.CO.C(Cl)[Cl:36]>>[NH2:8][C:9]1[CH:21]=[CH:20][C:12]2[N:13]([CH3:19])[CH2:14][CH2:15][NH:16][C:17](=[O:18])[C:11]=2[CH:10]=1.[Cl:36][C:5]1[N:4]=[C:3]([NH:22][C:23]2[CH:32]=[CH:31][CH:30]=[CH:29][C:24]=2[C:25]([NH:27][CH3:28])=[O:26])[C:2]([Cl:1])=[CH:7][N:6]=1.[Cl:1][C:2]1[C:3]([NH:22][C:23]2[CH:32]=[CH:31][CH:30]=[CH:29][C:24]=2[C:25]([NH:27][CH3:28])=[O:26])=[N:4][C:5]([NH:8][C:9]2[CH:21]=[CH:20][C:12]3[N:13]([CH3:19])[CH2:14][CH2:15][NH:16][C:17](=[O:18])[C:11]=3[CH:10]=2)=[N:6][CH:7]=1 |f:1.2|
|
Name
|
MeOH DCM
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(Cl)Cl
|
Name
|
2-[5-Chloro-2-(1-methyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamino)-pyrimidin-4-ylamino]-N-methylbenzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=NC1)NC1=CC2=C(N(CCNC2=O)C)C=C1)NC1=C(C(=O)NC)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(N(CCNC2=O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.39 mmol | |
AMOUNT: MASS | 75 mg |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)NC1=C(C(=O)NC)C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.37 mmol | |
AMOUNT: MASS | 111 mg |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=NC1)NC1=CC2=C(N(CCNC2=O)C)C=C1)NC1=C(C(=O)NC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 mg | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |